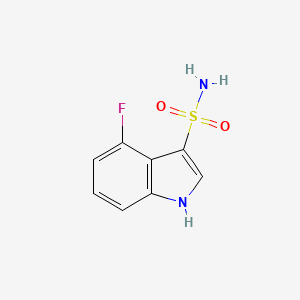

4-fluoro-1H-indole-3-sulfonamide

Description

Significance of Indole (B1671886) Scaffolds in Bioactive Compound Development

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. diva-portal.orgnih.govnih.gov It is a privileged structure, meaning it is a molecular framework that is recurrently found in compounds with known biological activity. diva-portal.org This prevalence is due to its ability to mimic the structure of the amino acid tryptophan, allowing it to interact with a wide range of biological targets.

Indole derivatives are found in numerous natural products, including alkaloids and plant hormones, and form the core of many synthetic drugs with a broad spectrum of therapeutic applications. diva-portal.orgnih.gov These applications include anti-inflammatory agents, phosphodiesterase inhibitors, and agonists and antagonists for 5-hydroxytryptamine receptors. diva-portal.org The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of the molecule's biological and physicochemical properties. nih.gov

Role of Sulfonamide Moieties in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is another critical component in the design of therapeutic agents. Current time information in Bangalore, IN.montclair.edu Historically recognized for their antibacterial properties, sulfonamides have since been incorporated into a diverse array of drugs with various pharmacological activities. Current time information in Bangalore, IN.montclair.edu These include diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents. Current time information in Bangalore, IN.

The sulfonamide moiety can act as a key pharmacophore, the part of a molecule responsible for its biological activity, by forming crucial hydrogen bonds and other interactions with biological targets. Current time information in Bangalore, IN. Its ability to serve as a bioisosteric replacement for other functional groups, such as amides or carboxylic acids, further enhances its utility in medicinal chemistry. google.com

Impact of Fluorine Incorporation in Organic Molecules

Key impacts of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action for a drug. researchgate.net

Enhanced Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body. google.com

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its biological target. acs.org

Improved Binding Affinity: Fluorine can participate in unique interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to stronger and more selective binding. researchgate.net

Contextual Overview of 4-Fluoro-1H-indole-3-sulfonamide within Indole-Sulfonamide Research

The combination of an indole scaffold and a sulfonamide moiety has given rise to a significant class of compounds with diverse biological activities. Research in this area has explored their potential as anticancer, antimalarial, and antimicrobial agents. researchgate.netbldpharm.com For instance, certain indole-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. researchgate.net

While extensive research exists on various substituted indole-sulfonamides, This compound itself has not been the primary subject of a large volume of published academic studies. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1546213-79-9. The academic focus has often been on broader libraries of related compounds, exploring how different substituents on the indole ring and the sulfonamide nitrogen affect biological activity. researchgate.netbldpharm.com

The specific placement of the fluorine atom at the 4-position of the indole ring in this compound is of particular interest. This substitution is expected to influence the electronic properties and reactivity of the indole ring system, potentially leading to unique biological activities compared to other fluorinated or non-fluorinated indole-sulfonamides. Future research will likely focus on the synthesis, characterization, and biological evaluation of this specific compound to fully elucidate its potential within the broader landscape of indole-sulfonamide research.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVQIVKKORUHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of 4 Fluoro 1h Indole 3 Sulfonamide Analogues

Established Synthetic Pathways for Indole-Based Sulfonamide Derivatives

The construction of the indole-3-sulfonamide scaffold can be achieved through several synthetic strategies. These methods often involve the initial formation of a key intermediate, which is then elaborated to introduce the sulfonamide group and other desired functionalities.

A documented pathway to a class of indole-based sulfonamide analogues involves the use of 5-fluoro-1H-indole-3-carbohydrazide as a key starting material. nih.govnih.gov This intermediate is typically synthesized by the reaction of methyl 5-fluoro-1H-indole-3-carboxylate with hydrazine (B178648) in methanol (B129727) under reflux conditions. nih.gov

The subsequent formation of the sulfonamide linkage is achieved by reacting the 5-fluoro-1H-indole-3-carbohydrazide with various aryl sulfonyl chlorides in the presence of a base, such as pyridine. nih.govnih.gov This reaction proceeds via nucleophilic attack of the hydrazide nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of N-sulfonylated hydrazides, which are a distinct class of sulfonamide derivatives known as sulfonohydrazides. nih.gov This method provides a direct route to compounds where the sulfonamide group is linked to the indole (B1671886) core via a carbohydrazide (B1668358) bridge. nih.govnih.gov

A series of N'-[substitued-benzenesulfonyl]-5-fluoro-1H-indole-3-carbohydrazides were synthesized using this approach, yielding products that were then characterized spectroscopically. nih.gov

The most prevalent and versatile method for the synthesis of indole-3-sulfonamides involves the direct sulfonylation of the indole ring at the C3 position. uop.edu.pkbhu.ac.in This is typically accomplished by reacting the parent indole, or a substituted indole such as 4-fluoro-1H-indole, with a sulfonating agent. A common agent for this purpose is the sulfur trioxide-pyridine complex, which reacts with indole to form indole-3-sulfonic acid. uop.edu.pkbhu.ac.in

However, for the preparation of sulfonamides, a more direct route involves the use of chlorosulfonic acid. This reaction, typically performed at low temperatures, converts the indole into the highly reactive indole-3-sulfonyl chloride intermediate. This key intermediate is often not isolated and is used directly in the next step.

The diversification of the sulfonamide moiety is readily achieved by reacting the in situ generated indole-3-sulfonyl chloride with ammonia (B1221849) to yield the primary sulfonamide, or with a wide variety of primary or secondary amines to produce N-substituted (secondary) or N,N-disubstituted (tertiary) sulfonamides, respectively. researchgate.net This modular approach allows for extensive modification of the sulfonamide portion of the molecule, which is crucial for structure-activity relationship studies. acs.orgnih.gov

One-pot syntheses have also been developed to streamline this process. For instance, a Lewis acid-catalyzed, two-step, one-pot synthesis of primary indole-3-sulfonamides has been reported using Burgess Reagent as the sulfonating agent. tandfonline.com Modifications on the indole ring itself, such as the introduction of a fluorine atom at the C4, C5, or C6 positions, are typically incorporated from the start of the synthesis by using the appropriately substituted indole as the initial precursor. nih.gov

Spectroscopic and Analytical Characterization Techniques

The structural elucidation and confirmation of synthesized 4-fluoro-1H-indole-3-sulfonamide analogues rely on a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, functional groups, and elemental composition of the new compounds.

NMR spectroscopy is an indispensable tool for the characterization of indole sulfonamides.

¹H NMR: The proton NMR spectra provide key information about the chemical environment of protons in the molecule. For indole sulfonamides, characteristic signals include:

Indole-NH: A broad singlet typically appearing far downfield, often above δ 11.0 ppm. nih.gov

Sulfonamide-NH₂ or NH: Protons on the sulfonamide nitrogen also appear as singlets, with chemical shifts that can vary widely depending on substitution and solvent, but are often observed in the δ 7.0-10.5 ppm range. nih.govscirp.org

Aromatic Protons: Protons on the indole and any aryl substituents on the sulfonamide group resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. The fluorine atom in this compound influences the chemical shifts and coupling patterns of adjacent protons. nih.govyoutube.com The C2-H proton of the indole ring often appears as a distinct singlet or doublet around δ 7.2-8.2 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Key resonances for indole sulfonamides include signals for the carbons of the indole ring and any appended groups. The carbon atom attached to the fluorine (C4) will show a large coupling constant (¹JCF), which is characteristic. Aromatic carbons typically resonate between δ 110 and 140 ppm. nih.govrsc.org For example, in one 5-fluoro-indole sulfonohydrazide derivative, the indole carbons were observed in the range of δ 111-135 ppm, with the C=O carbon at δ 164.7 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Fluoro-Indole Sulfonohydrazide Analogue nih.gov Data for 4-Fluoro-N′-(5-fluoro-1H-indole-3-carbonyl)benzenesulfonohydrazide

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Indole NH | 12.30 (s) | - |

| Sulfonamide/Hydrazide NH | 11.55 (s), 11.19 (s) | - |

| Aromatic CH | 7.22 - 7.89 (m) | 111.9 - 135.2 |

| Carbonyl C=O | - | 166.0 |

| C-F (Indole) | - | 157.5 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.net For instance, the calculated mass for C₁₅H₁₁F₂N₃O₃S was found to be 351.0489, with the experimentally found mass being 351.0470, confirming the compound's composition. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool, particularly for analyzing reaction mixtures and confirming the molecular weight of products in solution before isolation and purification. pitt.edunih.gov

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. For indole sulfonamides, key absorption bands include:

N-H Stretching: The N-H bonds of the indole and sulfonamide groups typically show sharp or broad peaks in the region of 3100-3400 cm⁻¹. nih.govmdpi.com

S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found near 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. nih.govrsc.org

C=C Stretching: Aromatic C=C stretching vibrations from the indole and any other benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Indole Sulfonamide Derivatives nih.govrsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole, Sulfonamide) | Stretching | 3100 - 3400 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1310 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1170 |

Electrochemical Characterization (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

The electrochemical behavior of a series of indole-based-sulfonamide analogues, including a 4-fluoro substituted derivative, has been investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV). researchgate.net These studies provide insights into the redox properties of these molecules, which can be crucial for understanding their potential mechanisms of action and for the development of electrochemical sensors.

The electrochemical experiments were conducted using a three-electrode system with a pencil graphite (B72142) electrode (PGE) as the working electrode, an Ag/AgCl (saturated KCl) reference electrode, and a platinum wire as the auxiliary electrode. researchgate.net

Cyclic Voltammetry (CV)

Cyclic voltammetry studies revealed that the indole sulfonamide derivatives undergo an irreversible oxidation process. The oxidation potential and current are influenced by the nature of the substituents on the aryl sulfonamide moiety. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the oxidation peak potential to more positive or negative values, respectively.

The effect of pH on the electrochemical response was also examined, indicating that the oxidation process is pH-dependent, which suggests the involvement of protons in the reaction mechanism. The proposed mechanism for the electrochemical oxidation of these indole sulfonamide derivatives at the C3 position of the indole ring involves the transfer of one electron and one proton. researchgate.net

Square Wave Voltammetry (SWV)

Square wave voltammetry, a more sensitive technique than CV, was also employed to study the electrochemical properties of these compounds. researchgate.net SWV provides well-defined peaks with lower background currents, allowing for more accurate determination of peak potentials and currents. The operating conditions for SWV included a frequency of 50 Hz, a pulse height of 25 mVpp, and a scan increment of 6 mV. researchgate.net

The data obtained from SWV experiments corroborated the findings from CV, showing that the substitution pattern on the sulfonamide ring significantly affects the redox behavior of the compounds.

Table 1: Electrochemical Data for a this compound Analogue

| Compound | Technique | Peak Potential (Ep, V) | Peak Current (Ip, µA) |

|---|---|---|---|

| 4-Fluoro-N'-(5-fluoro-1H-indole-3-carbonyl)benzenesulfonohydrazide | CV | - | - |

| 4-Fluoro-N'-(5-fluoro-1H-indole-3-carbonyl)benzenesulfonohydrazide | SWV | - | - |

X-ray Diffraction Studies for Structural Confirmation

As of the latest available information, specific X-ray diffraction data for the single crystal structure of this compound could not be located in the searched scientific literature. X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal confirmation of a compound's structure, including bond lengths, bond angles, and stereochemistry.

While data for the target compound is unavailable, studies on closely related fluorinated indole derivatives have been conducted. For instance, the crystal structure of 2-(4-fluoro-phenyl)-3-methyl-1H-indole has been reported. eurjchem.com Additionally, a detailed crystallographic analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide has been performed, revealing its crystal system, space group, and unit cell dimensions. researchgate.net These studies on analogous structures can provide valuable insights into the potential solid-state conformation and intermolecular interactions of this compound, although direct extrapolation of structural parameters is not possible. The absence of specific crystallographic data for this compound highlights an area for future research to fully elucidate its molecular architecture.

Molecular Mechanisms of Action and Cellular Target Engagement

Investigation of Cell Cycle Perturbation and Apoptosis Induction Pathways

Indole (B1671886) sulfonamide derivatives have been shown to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis. researchgate.net Studies on various cancer cell lines indicate that these compounds can cause cell cycle arrest, frequently in the G1 or G2/M phases. researchgate.netnih.gov This disruption prevents cancer cells from dividing and proliferating.

The induction of apoptosis is a key mechanism for the anticancer activity of this class of compounds. Research on representative indole sulfonamides has demonstrated that they can trigger apoptosis through the phosphorylation of Bcl-2, an important protein in the regulation of cell death. researchgate.net Furthermore, the activation of caspases, which are proteases that execute the process of apoptosis, has been observed following treatment with related molecules. nih.gov Some hybrid molecules incorporating a 5-aminosalicylate (B10771825) and a thiazolinone moiety have also been found to induce apoptosis and cause cell cycle arrest at the G2/M phase, highlighting a common mechanism for related heterocyclic structures. nih.gov

Interaction with Microtubule Dynamics and Tubulin Polymerization

A primary and well-documented mechanism of action for many antimitotic sulfonamides is the disruption of microtubule dynamics. researchgate.netresearchgate.net Microtubules are crucial components of the cytoskeleton, essential for cell division, structure, and transport. They are formed by the polymerization of tubulin protein dimers. researchgate.net

Several indole sulfonamides have been found to inhibit the polymerization of tubulin, thereby preventing the formation of microtubules. researchgate.netnih.gov This action destabilizes the mitotic spindle, a structure necessary for chromosome segregation during cell division, leading to mitotic arrest and subsequent cell death. researchgate.net This mechanism is a clinically validated approach for cancer chemotherapy. researchgate.net The effects are often dose-dependent; at lower concentrations, spindle microtubules are affected, while at higher concentrations, interphase microtubules can also be depolymerized. researchgate.net

Table 1: Effect of Representative Indole-Based Compounds on Tubulin Polymerization

| Compound Class | Observed Effect | Mechanism | Reference |

| Indole Sulfonamides | Inhibition of microtubule polymerization | Suppresses dynamic instability at microtubule ends | researchgate.net |

| Indole-based TMP Analogues | Potent inhibition of tubulin polymerization (IC₅₀ = 0.37 ± 0.07 µM for compound 5m) | Binds to the colchicine (B1669291) binding site on tubulin | nih.gov |

| Azaindole Derivatives | Inhibition of tubulin polymerization | Competes with colchicine for binding to tubulin | nih.gov |

This table presents data for structurally related compounds to illustrate the likely mechanism for 4-fluoro-1H-indole-3-sulfonamide.

DNA Interaction Studies (e.g., Intercalation)

Certain heterocyclic molecules exert their biological effects by interacting directly with DNA. nih.gov One such mode of interaction is intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This action can disrupt DNA structure and interfere with processes like replication and transcription, ultimately leading to cell death. researchgate.netpsu.edu

While DNA intercalation is a known mechanism for various organic compounds, including some isatin (B1672199) derivatives, there is currently no direct evidence in the reviewed literature to suggest that this compound specifically acts as a DNA intercalator. nih.gov However, the potential for such interactions cannot be entirely ruled out without direct experimental investigation, as indole-based structures are known to participate in DNA binding. nih.gov

Elucidation of Specific Receptor Agonism or Antagonism Mechanisms

The indole nucleus is a common scaffold in molecules that interact with various receptors. Research into related compounds shows that indole derivatives can act as agonists or antagonists at several receptor targets. For instance, various 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as 5-HT₆ receptor agonists, with substitutions on the indole ring being crucial for activity. researchgate.net Other arylsulfonamide derivatives have been developed as potent antagonists of 5-HT₆ and 5-HT₇ receptors. acs.org

Of particular relevance, a series of (4R,5S)-4-fluoro-5-methylproline sulfonamides were developed as potent and selective antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is implicated in pain and inflammation. nih.gov This finding highlights that the fluoro-sulfonamide combination can be key for potent receptor antagonism.

Enzyme Kinetic Studies for Inhibitory Mechanisms

A prominent mode of action for sulfonamides is the inhibition of specific enzymes. researchgate.net Kinetic studies help to elucidate the nature of this inhibition (e.g., competitive, non-competitive, or mixed-type).

Structurally related sulfonamides have been shown to inhibit several enzymes:

Carbonic Anhydrases (CAs): Sulfonamides are a classic class of CA inhibitors. A 4-fluoro substituted benzenesulfonamide (B165840) derivative was noted for its effective inhibitory action against human CA isoforms I and II, with Kᵢ values of 21 nM for both. nih.gov

Monoamine Oxidase B (MAO-B): Novel benzylamine-sulfonamide derivatives have been synthesized as selective MAO-B inhibitors. Kinetic analysis using Lineweaver-Burk plots determined the mechanism of inhibition for the most potent compounds. tandfonline.com

Tyrosinase: Certain indole derivatives containing a 4-fluorobenzyl moiety showed mixed-type inhibition of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production and enzymatic browning. tandfonline.com

Urease: Ibuprofen conjugated with sulfathiazole (B1682510) demonstrated a competitive mode of urease inhibition. mdpi.com

Table 2: Enzyme Inhibitory Activity of Related Sulfonamide Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Constant/Potency | Type of Inhibition | Reference |

| 4-Fluoro substituted benzenesulfonamide | Carbonic Anhydrase I & II | Kᵢ = 21 nM | Not Specified | nih.gov |

| Benzylamine-sulfonamide (Compound 4i) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.041 µM | Not Specified | tandfonline.com |

| Indole derivative (CHI 1043) | Mushroom Tyrosinase | IC₅₀ = 312 µM | Mixed-type | tandfonline.com |

| Ibuprofen-sulfathiazole conjugate (Compound 6) | Urease | Kᵢ = 0.17 µM | Competitive | mdpi.com |

This table contains data for structurally related compounds to infer the potential enzyme inhibitory activity of this compound.

Modulation of Cellular Pathways (e.g., Signal Transduction, Gene Expression)

The primary interactions described above—with microtubules, receptors, or enzymes—trigger broader changes in cellular signaling pathways and gene expression.

Signal Transduction: Inhibition of receptor tyrosine kinases, a known activity for some indole compounds like Nintedanib, can block downstream signaling cascades such as the AKT and mitogen-activated protein kinase (MAPK) pathways, thereby inhibiting cell proliferation. mdpi.com Similarly, antagonism of G-protein coupled receptors like the serotonin (B10506) receptors can modulate cyclic AMP levels and other second messengers. researchgate.net Activation of the MET receptor, which can be influenced by indole sulfonamides, affects numerous pathways including PI3K/AKT, RAS, and STAT3 signaling. pitt.edu

Gene Expression: By interfering with signaling pathways that culminate in the nucleus, these compounds can alter the expression of genes involved in cell survival, proliferation, and differentiation. For example, disruption of microtubule assembly and the resulting mitotic arrest can lead to changes in the expression of cyclins and other cell cycle-related genes. nih.gov

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indole 3 Sulfonamide Analogues

Influence of Fluorine Atom Position and Substitution Pattern on Biological Activity

The position and pattern of fluorine substitution on the indole (B1671886) ring or associated phenyl rings significantly modulate the biological properties of indole-3-sulfonamide derivatives. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govtandfonline.com

The introduction of a fluorine atom can enhance biological activity and improve pharmacokinetic profiles. tandfonline.com For instance, in a series of 2-(4-methylsulfonylphenyl)indoles, a fluorinated derivative showed significant inhibitory activity against MRSA, whereas non-fluorinated analogues were less effective. tandfonline.com Studies on indole-based sulfonamides as α-glucosidase and α-amylase inhibitors revealed that the position of the fluorine atom on a phenyl ring is critical. Analogues with a para-fluoro substitution demonstrated the most potent inhibitory activity compared to ortho- and meta-fluoro substituted compounds. researchgate.net This highlights that the precise placement of the fluorine atom is a key determinant of biological efficacy.

In another study, a series of indole-based-sulfonamide derivatives were synthesized from 5-fluoro-1H-indole-3-carbohydrazide. nih.govresearchgate.net The redox behavior of these compounds, which can be crucial for their mechanism of action, was found to vary depending on the nature and position of substituents on the indole sulfonamide moiety. nih.gov Specifically, the synthesis of 4-Fluoro-N′-(5-fluoro-1H-indole-3-carbonyl)benzenesulfonohydrazide demonstrates the exploration of multiple fluorine substitutions to modulate activity. nih.gov The strategic placement of fluorine can lead to enhanced potency, with studies showing that fluorinated sulfonamides can be effective inhibitors of various enzymes, including carbonic anhydrases from pathogens like Mycobacterium tuberculosis. nih.govnih.gov

The effect of different fluorination patterns, such as vicinal-difluoro versus geminal-difluoro units, has been shown to significantly impact physicochemical properties like lipophilicity and aqueous solubility in 3-substituted indole derivatives. researchgate.net These findings underscore the importance of considering not just the presence but also the specific arrangement of fluorine atoms in the design of new analogues.

Table 1: Effect of Fluorine Substitution on Enzyme Inhibition

| Compound Analogue | Substitution Pattern | Target Enzyme | Activity | Reference |

|---|---|---|---|---|

| Indole-based sulfonamide | para-Fluoro on phenyl ring | α-Amylase / α-Glucosidase | Most potent in series | researchgate.net |

| Indole-based sulfonamide | meta-Fluoro on phenyl ring | α-Amylase / α-Glucosidase | Enhanced potency | researchgate.net |

| Indole-based sulfonamide | ortho-Fluoro on phenyl ring | α-Amylase / α-Glucosidase | Enhanced potency | researchgate.net |

| 2-(4-methylsulfonylphenyl)indole | Fluorinated | MRSA | 96% inhibition at 32 µg/ml | tandfonline.com |

| 1,3,5-triazinyl sulfonamide | Fluorine on triazine ring | β-Carbonic Anhydrases | Nanomolar to submicromolar inhibition | nih.gov |

Impact of Sulfonamide Nitrogen and Substituents on Potency and Selectivity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. researchgate.net Modifications to the sulfonamide nitrogen (N1) and the substituents attached to it can have a profound impact on the potency and selectivity of 4-fluoro-1H-indole-3-sulfonamide analogues.

SAR studies on various indole sulfonamides have shown that the sulfonamide moiety is essential for activity. For instance, replacing the sulfonamide with a sulfone in certain indole-2-carboxamides resulted in less potent compounds, indicating the necessity of the nitrogen atom for biological function. acs.org Similarly, methylation of the sulfonamide nitrogen also led to a decrease in potency. acs.org In contrast, some studies on indolesulfonamides targeting tubulin found that methylated sulfonamides were more potent than analogues with larger, more polar substituents on the nitrogen. csic.es This suggests that the optimal substituent on the sulfonamide nitrogen is highly dependent on the specific biological target.

In the context of resistance-modifying agents, research on a tricyclic indoline (B122111) containing a sulfonamide moiety revealed that the sulfonamide nitrogen must remain unsubstituted. acs.org Any modification to this nitrogen, such as methylation or ethylation, led to a complete loss of activity, highlighting its crucial role in the molecule's interaction with its target. acs.org

Table 2: Influence of Sulfonamide Group Modifications

| Core Scaffold | Modification | Effect on Activity | Target | Reference |

|---|---|---|---|---|

| Indole-2-carboxamide | Reversing sulfonamide | Less potent | Trypanosoma cruzi | acs.org |

| Indole-2-carboxamide | Methylating sulfonamide N | Less potent | Trypanosoma cruzi | acs.org |

| Indolesulfonamide | Methylated sulfonamide N | More potent | Tubulin | csic.es |

| Indolesulfonamide | Large, polar N-substituents | Less potent | Tubulin | csic.es |

| Tricyclic indoline sulfonamide | Methylation of sulfonamide N | Activity abolished | MRSA resistance modification | acs.org |

| Indolylarylsulfone | Addition of terminal sulfonamide | Cytotoxicity reduced, potency maintained | HIV-1 Reverse Transcriptase | nih.gov |

Effects of Indole Ring Modifications (e.g., Alkyl, Electron-Withdrawing/Donating Groups)

Modifications to the indole ring itself, including the introduction of alkyl groups or substituents with varying electronic properties, are a cornerstone of SAR studies for this class of compounds. The indole nucleus is a "privileged" scaffold in medicinal chemistry, and its decoration with different functional groups can drastically alter biological outcomes. nih.govrsc.orgresearchgate.net

The electronic nature of substituents on the indole ring or associated phenyl rings plays a significant role. Generally, electron-withdrawing groups (EWGs) such as trifluoromethyl (-CF₃), chloro (-Cl), and nitro (-NO₂) have been found to be more effective in modulating the activity of indole sulfonamides compared to electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃). sci-hub.se For instance, in a study of bisindole sulfonamides, the presence of an EWG on a central benzene (B151609) ring was necessary for cytotoxic activity against certain cancer cell lines. acs.orgnih.gov Replacing these EWGs with an electron-donating hydroxyl (-OH) group, however, led to derivatives with improved cytotoxic activities across a broader range of cell lines. acs.orgnih.gov This indicates a complex relationship where the optimal electronic nature of the substituent can depend on the specific biological endpoint.

The position of these groups is also critical. For nitro-substituted bisindole analogs, substitution at the 4-position of a benzene sulfonamide ring resulted in the best activity compared to substitutions at the 2- or 3-positions. acs.orgnih.gov However, the presence of a nitro group can sometimes decrease activity due to steric hindrance or deactivation of the ring system, reducing favorable interactions with the target enzyme. nih.govacs.org

Alkyl substitutions on the indole ring also influence activity. In some series, the introduction of alkyl groups at specific positions has been shown to be favorable for activity. sci-hub.se For example, in the development of inhibitors for Hepatitis C virus NS4B, SAR investigations focused on finding the optimal combination of substituents at the indole N-1, C-5, and C-6 positions, which included alkyl groups, to achieve a desirable pharmacokinetic profile. researchgate.net

Table 3: Impact of Indole Ring and Phenyl Substituents on Cytotoxic Activity (IC₅₀)

| Series | X (on central ring) | R (on distal ring) | Activity against MOLT-3 cells (IC₅₀ µM) | Activity against other cell lines | Reference |

|---|---|---|---|---|---|

| Series C | 4-NO₂ | Various | 10.65–56.39 | Inactive | acs.orgnih.gov |

| Series D | 4-CN | Various | 10.65–56.39 | Inactive | acs.orgnih.gov |

| Series E | 4-Br | Various | 10.65–56.39 | Inactive | acs.orgnih.gov |

| Series F | 4-F | Various | 10.65–56.39 | Inactive | acs.orgnih.gov |

| Series G | 4-CF₃ | Various | 10.65–56.39 | Inactive | acs.orgnih.gov |

| Series H | 4-OH | 4-CF₃ | Potent | Broad-range activity | acs.orgnih.gov |

| Series I | 2-OH | 4-Cl | Potent | Broad-range activity | acs.orgnih.gov |

Stereochemical Considerations and Enantiomeric Effects

Chirality plays a pivotal role in the interaction between small molecules and biological macromolecules, which are themselves chiral. When a molecule contains a stereogenic center, its enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. mst.edu

While specific studies on the enantiomeric effects of this compound are not extensively detailed in the provided literature, the principles of stereochemistry are broadly applicable to its analogues. For other indole derivatives, such as indole-3-succinic acid, which contains a single stereocenter, the two enantiomers can have distinct biological actions and potencies. mst.edu This stereoselectivity arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the binding site of a target protein or enzyme than its mirror image.

In the context of drug discovery, it is often advantageous to develop a single enantiomer of a chiral drug (an "enantiopure" drug) rather than a racemic mixture (a 50:50 mix of both enantiomers). This can lead to a better therapeutic index by maximizing the desired activity (eutomer) and minimizing the activity of the less active or potentially harmful enantiomer (distomer).

The synthesis of chiral 3-substituted indole scaffolds is an active area of research. researchgate.net For indole-3-propanamide derivatives, which are structurally related to the core of interest, enantiomeric separation has been achieved, and molecular modeling studies have indicated that one enantiomer may bind preferentially to a target enzyme. researchgate.net These findings highlight the importance of considering stereochemistry in the design and evaluation of new this compound analogues. The introduction of chiral centers, either on the indole core or on its substituents, would necessitate the separation and individual biological evaluation of the resulting enantiomers to fully understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds, understanding the physicochemical properties that drive potency, and guiding the synthesis of more effective analogues. acs.orgnih.gov

Several QSAR studies have been performed on indole-sulfonamide derivatives to elucidate their SAR. acs.orgacs.org In one comprehensive study on a library of indole-sulfonamide derivatives, five different QSAR models were successfully constructed to predict anticancer and antimalarial activities. acs.org These models demonstrated acceptable predictive performance and were used to guide the rational design of a new set of derivatives with potentially improved potency. acs.org The descriptors used in these models often relate to the molecule's electronic properties, lipophilicity, and steric factors. For example, the models indicated that for potent anticancer activity against certain cell lines, descriptors related to polarizability and mass were important. acs.orgnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR by analyzing the steric and electrostatic fields around a series of aligned molecules. Such studies have been applied to sulfonamide-based inhibitors to provide detailed insights into the structural requirements for optimal binding to their target. acs.org

Activity = f(Physicochemical Properties and/or Structural Descriptors)

By identifying which descriptors are most influential, researchers can prioritize synthetic efforts on molecules predicted to have the highest activity, thereby accelerating the drug development process. nih.gov For indole-sulfonamides, QSAR models have helped to confirm that substitutions with groups like -Cl and -CF₃ on the distal benzene rings can lead to more potent compounds. acs.org

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For indole (B1671886) sulfonamide derivatives, molecular docking is frequently employed to elucidate their mechanism of action against various biological targets, including enzymes like carbonic anhydrases, kinases, and proteases. mdpi.commdpi.com

In a typical molecular docking study involving a compound like 4-fluoro-1H-indole-3-sulfonamide, the molecule would be docked into the active site of a target protein. The simulation calculates a "docking score," an estimate of the binding free energy, which helps rank potential inhibitors. For instance, studies on related indole-sulfonamide hybrids targeting carbonic anhydrase IX (a tumor-associated isoform) have shown that the sulfonamide moiety anchors the inhibitor to the zinc ion in the enzyme's active site, while the indole scaffold forms key interactions with surrounding amino acid residues. mdpi.com Molecular docking of an indole-derivative against SARS CoV-2 helicase revealed a docking score of -9.84 kcal/mol, indicating strong binding potential. mdpi.com

Table 1: Illustrative Molecular Docking Results for Indole-Sulfonamide Derivatives Against Various Targets (Note: This data is from related compounds and is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)

| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indole-Sulfonamide Hybrid | Carbonic Anhydrase IX | - | His94, His96, His119, Thr200 | mdpi.com |

| {(4-nitrophenyl)sulfonyl}tryptophan | SARS-CoV-2 3CL Protease | -8.70 | His41, Met49, Thr25, Thr26, Met165 | mdpi.com |

| Indole-Sulfonamide Derivative | Aromatase (CYP19A1) | - | MET374, ASP309 | nih.gov |

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. bohrium.com While docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this pose and reveal how the ligand and protein adjust to each other. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.

For a compound such as this compound, an MD simulation would typically follow a molecular docking study. The docked complex would be placed in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation, often run for nanoseconds, would track the root-mean-square deviation (RMSD) of the ligand and protein to assess stability. A stable complex is indicated by a low and converging RMSD value. MD simulations on novel indole derivatives targeting the estrogen receptor α (ERα) have been used to confirm that the ligand maintains stable binding within the active site throughout a 50 ns simulation, indicating a stable protein-ligand complex. mdpi.com Similarly, MD simulations were employed to understand the binding of aryl sulfonamide inhibitors to the Nav1.7 sodium channel, revealing the preferred conformation and stability within the voltage-sensing domain. bohrium.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. dntb.gov.uanih.gov These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov For indole sulfonamides, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and help understand their electronic behavior in biological systems.

Table 2: Illustrative FMO Data for Related Sulfonamide Derivatives (Note: This data is from related compounds and is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-bearing sulfonamide | -8.36 | -0.46 | 7.91 | mdpi.com |

| Sulfonamide Schiff base | -6.19 | -2.48 | 3.71 | nih.gov |

Prediction of Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more detailed picture of reactivity than the energy gap alone. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity. acs.org For example, a study on a sulfonamide Schiff base used these descriptors to analyze its reactivity and stability. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The analysis generates a unique surface for a molecule within a crystal, which is colored according to the types and closeness of intermolecular contacts. This is often complemented by 2D fingerprint plots, which summarize the distribution of these contacts. nih.gov

Table 3: Illustrative Hirshfeld Surface Contact Percentages for a Crystalline Organic Compound (Note: This data is from a related compound and is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 57.7 | nih.gov |

| C···H / H···C | 16.4 | nih.gov |

| N···H / H···N | 11.3 | nih.gov |

| O···H / H···O | 7.2 | nih.gov |

| Other | 7.4 | nih.gov |

In Silico ADME/PK Predictions

In the early stages of drug discovery, computational methods provide a crucial, cost-effective, and rapid means of evaluating the pharmacokinetic profile of a potential drug candidate. nih.govresearchgate.net These in silico tools predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule based on its structure, helping to identify potential liabilities and guide optimization efforts before resource-intensive experimental studies are undertaken. researchgate.net For this compound, computational models are used to forecast its drug-likeness and pharmacokinetic behavior by analyzing its structural components: the indole core, the sulfonamide group, and the fluorine substituent.

Computational predictions for compounds are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five. pensoft.net These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate the likelihood of oral bioavailability. nih.gov Various software platforms and quantitative structure-activity relationship (QSAR) models are employed to generate these predictions. japsonline.comijpsonline.com While specific, experimentally validated data for this compound is not extensively published, predictive models based on its structure offer valuable insights into its potential as a drug candidate. These models can forecast parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. japsonline.comnih.gov

The following tables summarize the predicted ADME and physicochemical properties for this compound based on computational analysis of its structural features and comparison with related compounds.

Table 1: Predicted Physicochemical Properties for this compound

This table outlines the fundamental physicochemical characteristics predicted by computational models.

| Property | Predicted Value/Classification | Significance for ADME/PK |

| Molecular Weight | ~214.23 g/mol | Complies with Lipinski's rule (<500), favoring good absorption and distribution. |

| logP (Lipophilicity) | Moderate | Influences solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 2 (indole N-H, sulfonamide -NH2) | Complies with Lipinski's rule (≤5), affecting solubility and permeability. |

| Hydrogen Bond Acceptors | 3 (fluorine, two sulfonamide oxygens) | Complies with Lipinski's rule (≤10), impacting solubility and target binding. |

| Topological Polar Surface Area (TPSA) | Moderate | A key predictor of intestinal absorption and blood-brain barrier penetration. |

Table 2: Predicted ADME Profile for this compound

This table details the predicted behavior of the compound within a biological system, from absorption to excretion.

| ADME Parameter | Predicted Outcome | Rationale and Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good to Moderate | The molecule's compliance with Lipinski's rules suggests good potential for oral absorption. nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Unlikely | The sulfonamide group and overall polarity typically limit penetration into the central nervous system. japsonline.com |

| Plasma Protein Binding (PPB) | High Probability | Sulfonamide and indole moieties often lead to significant binding to plasma proteins like albumin. japsonline.com |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely to be a potent inhibitor | Indole derivatives show variable interaction, but no strong structural alerts for potent inhibition are present. japsonline.com |

| Metabolic Stability | Potentially enhanced | The sulfonamide group can increase resistance to metabolic degradation by enzymes. vulcanchem.com The C-F bond is highly stable. researchgate.net |

| Excretion | ||

| Route of Elimination | Primarily renal | As a moderately polar molecule, excretion via the kidneys is the most probable route. |

Preclinical Pharmacokinetics and Drug Metabolism Studies Non Human

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Intrinsic Clearance)

No data has been published regarding the metabolic stability of 4-fluoro-1H-indole-3-sulfonamide in liver microsomes or other in vitro systems. This information is crucial for predicting a drug's metabolic clearance and its potential lifespan in the body.

Plasma Protein Binding Characteristics

The extent to which this compound binds to plasma proteins in human or animal blood is not documented. While related compounds in the same patent family are noted to have high protein binding, specific values for this molecule are absent. google.com This parameter is vital as it influences the amount of free drug available to exert a therapeutic effect.

Cellular Permeability and Uptake Studies

There is no available information from studies such as Caco-2 or MDCK permeability assays for this compound. These studies are essential for determining a compound's ability to be absorbed across the intestinal wall and to enter cells to reach its target.

Exploratory In Vivo Pharmacokinetic Profiling in Animal Models

No exploratory pharmacokinetic studies in animal models like mice or rats have been published for this compound. Such studies are necessary to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, providing key data on its half-life, clearance, and oral bioavailability.

Without access to proprietary research data, a detailed and scientifically accurate article meeting the specific requirements of the requested outline cannot be constructed. The public scientific record lacks the necessary information to populate the outlined sections with factual findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-1H-indole-3-sulfonamide, and how can factorial design improve yield and purity?

- Methodological Answer : Factorial design can systematically optimize reaction parameters (e.g., temperature, reagent ratios, reaction time) to maximize yield and purity. For example, a 2³ factorial design (three variables at two levels) can identify interactions between variables, such as the effect of fluorination conditions on sulfonamide coupling efficiency . Post-synthesis purification using membrane separation technologies (e.g., HPLC with reverse-phase columns) is recommended to isolate the compound from byproducts .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to confirm the molecular geometry and hydrogen-bonding patterns. For instance, SC-XRD analysis of analogous fluorinated indoles revealed non-classical N–H···π interactions influencing crystal packing . Complementary techniques like NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) should corroborate the molecular formula and functional groups.

Q. What safety protocols are critical when handling fluorinated sulfonamides like this compound?

- Methodological Answer : Follow OSHA and IARC guidelines for fluorinated compounds. Use fume hoods for synthesis steps involving volatile intermediates (e.g., sulfonyl chlorides). Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Waste containing fluorine must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : AI-driven simulations can model reaction kinetics and thermodynamics. For example, COMSOL’s Reaction Engineering Module can simulate sulfonamide interactions with catalysts like palladium complexes under varying pH and temperature. Machine learning algorithms (e.g., random forest models) trained on existing fluorinated indole datasets can predict regioselectivity in further derivatization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., Fluoride Science Quality Assessment Worksheet ). For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH). Meta-analyses of dose-response curves and statistical tools like Bland-Altman plots can identify systematic biases .

Q. How does the fluorinated indole core influence the environmental persistence of this compound?

- Methodological Answer : Conduct adsorption studies on model indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging (ATR-FTIR, ToF-SIMS). Fluorine’s electronegativity increases binding affinity to polar surfaces, as shown in analogous perfluorinated sulfonamides . Accelerated degradation tests under UV/ozone exposure quantify half-life and byproduct formation.

Q. What advanced separation techniques are effective in isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ simulated moving bed (SMB) chromatography for large-scale separations, optimizing mobile phase composition (e.g., acetonitrile/water gradients). For trace impurities, centrifugal partition chromatography (CPC) with biphasic solvent systems (heptane/ethyl acetate/methanol/water) achieves >99% purity .

Key Research Challenges

- Synthetic Scalability : Balancing fluorine’s steric effects with sulfonamide reactivity in multi-step syntheses.

- Biological Target Specificity : Mitigating off-target interactions via rational design of indole substituents.

- Environmental Impact : Addressing fluorine’s persistence through green chemistry approaches (e.g., biocatalytic degradation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.